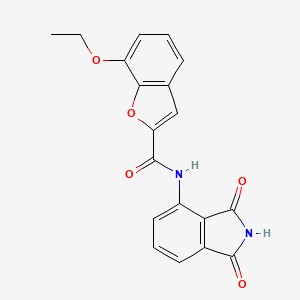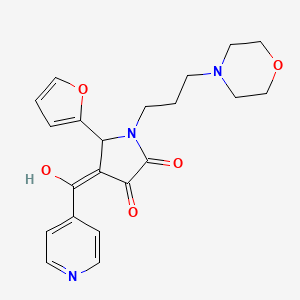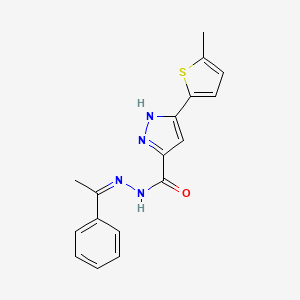
3-(5-Methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Investigations and Molecular Docking Studies
This compound, along with its derivatives, has been extensively studied for its potential in various scientific applications, including its biological importance and quantum chemical properties. For example, vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have shown that similar pyrazole derivatives are potential inhibitors for CDK2s, suggesting their importance in biological processes and potential therapeutic applications (Pillai et al., 2017).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial activity, indicating a novel class of potent antimicrobial agents. This highlights the chemical's role in addressing microbial resistance and the development of new antimicrobial therapies (Ningaiah et al., 2014).
Anticancer and Antiviral Activities
Further studies have explored the anticancer and antiviral activities of pyrazole-based heterocycles, with some compounds showing significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting their potential in antiviral therapy (Dawood et al., 2011).
Anti-Diabetic Potential
Additionally, some pyrazole derivatives have been investigated for their anti-diabetic potential, indicating their role in managing diabetes through enzyme inhibition. Molecular docking studies support their potential as more potent α-glucosidase inhibitors compared to known drugs (Karrouchi et al., 2021).
Multi-Analyte Detection in Human Cells
The application of pyrazole derivatives extends to the development of new fluorescent sensors for metal ions, demonstrating their utility in detecting Zn2+ and Mg2+ levels in living cells, which is crucial for various biological studies and medical diagnostics (Dhara et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 1-phenylethylidene-2-pyrazolin-5-one in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "5-methylthiophene-2-carboxylic acid hydrazide", "1-phenylethylidene-2-pyrazolin-5-one", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 5-methylthiophene-2-carboxylic acid hydrazide (1.0 equiv) and 1-phenylethylidene-2-pyrazolin-5-one (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO) under an inert atmosphere.", "Step 2: Add a coupling agent (e.g. EDC, DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid.", "Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure and purity." ] } | |
CAS-Nummer |
303107-74-6 |
Molekularformel |
C17H16N4OS |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5-(5-methylthiophen-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-9-16(23-11)14-10-15(20-19-14)17(22)21-18-12(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-12+ |
InChI-Schlüssel |
AQUMKPOANNJDPS-LDADJPATSA-N |
Isomerische SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
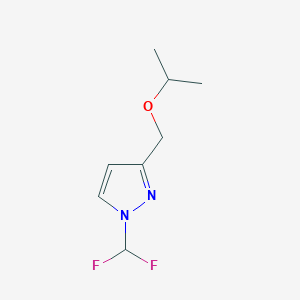
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)
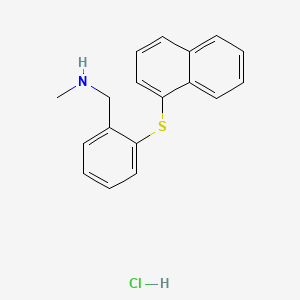
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)
